molecular formula C20H20N4O2 B10989946 6-methoxy-N-[2-(pyridin-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

6-methoxy-N-[2-(pyridin-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

Cat. No.: B10989946
M. Wt: 348.4 g/mol
InChI Key: CCOBNEVFQSVQCT-UHFFFAOYSA-N
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Description

6-methoxy-N-[2-(pyridin-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

The synthesis of 6-methoxy-N-[2-(pyridin-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-nitrobenzaldehyde with hydrazine hydrate can yield the indazole core, which is then further functionalized to introduce the methoxy and pyridinyl groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-methoxy-N-[2-(pyridin-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-N-[2-(pyridin-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Compared to other indazole derivatives, 6-methoxy-N-[2-(pyridin-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

6-methoxy-N-(2-pyridin-2-ylethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C20H20N4O2/c1-26-17-7-4-6-15-14(17)8-9-16-18(15)23-24-19(16)20(25)22-12-10-13-5-2-3-11-21-13/h2-7,11H,8-10,12H2,1H3,(H,22,25)(H,23,24)

InChI Key

CCOBNEVFQSVQCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC3=C(NN=C32)C(=O)NCCC4=CC=CC=N4

Origin of Product

United States

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